N-cyclobutyl-2-fluoro-5-methoxyaniline
Description
N-cyclobutyl-2-fluoro-5-methoxyaniline is an aromatic amine derivative characterized by a substituted aniline core. Its structure includes a cyclobutyl group attached to the nitrogen atom, a fluoro substituent at the 2-position, and a methoxy group at the 5-position of the benzene ring. The molecular formula is C₁₁H₁₃FNO, with a molecular weight of 193.23 g/mol.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
N-cyclobutyl-2-fluoro-5-methoxyaniline |
InChI |
InChI=1S/C11H14FNO/c1-14-9-5-6-10(12)11(7-9)13-8-3-2-4-8/h5-8,13H,2-4H2,1H3 |
InChI Key |
CJCCKDDCGPVCAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)NC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2-fluoro-5-methoxyaniline typically involves the following steps:
-
N-cyclobutylation of 2-fluoro-5-methoxyaniline: : This step involves the reaction of 2-fluoro-5-methoxyaniline with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-fluoro-5-methoxyaniline can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced aniline derivatives.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
Scientific Research Applications
N-cyclobutyl-2-fluoro-5-methoxyaniline has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
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Medicine: : this compound derivatives are explored for their potential use in drug development. Their ability to interact with specific enzymes or receptors makes them candidates for pharmaceutical research.
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Industry: : The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
N-Substituent Differences :
- The target compound features a cyclobutyl group , which introduces a compact, strained aliphatic ring. In contrast, the analogs in and have bulky benzyl-derived groups (fluorinated or chlorinated), which may increase lipophilicity and steric hindrance .
- The cyclobutyl group’s smaller size could enhance solubility compared to benzyl-containing analogs.
Halogen and Functional Group Variations: The target compound has a single fluoro substituent on the aromatic ring, whereas the analogs in and include multiple halogens (e.g., 3-fluorophenyl or 2-chloro-6-fluorophenyl groups). The presence of chlorine in the compound likely increases its lipophilicity (Cl > F in hydrophobic effects) .
Molecular Weight Implications :
- The target compound has a lower molecular weight (193.23 g/mol) compared to the analogs (233–250 g/mol), which may improve bioavailability or metabolic stability.
Biological Activity
N-cyclobutyl-2-fluoro-5-methoxyaniline is a compound of interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article aims to explore its biological activity, focusing on its potential applications in pharmacology, including antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound features a cyclobutyl group, a fluorine atom, and a methoxy group attached to an aniline backbone. This combination of functional groups is hypothesized to enhance the compound's binding affinity to biological targets, potentially influencing its pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₄FNO₂ |
| Molecular Weight | Approximately 201.24 g/mol |
| Functional Groups | Cyclobutyl, Fluoro, Methoxy |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The presence of the fluorine atom may enhance lipophilicity and electronic properties, allowing better membrane penetration and interaction with cellular components. This could lead to modulation of enzyme activities or receptor signaling pathways.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that anilines can inhibit bacterial growth by interfering with cellular processes such as protein synthesis and cell wall formation.
Anticancer Activity
This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with similar structures have been reported to activate p38 MAPK pathways, leading to the down-regulation of anti-apoptotic proteins like BCL2 .
Case Studies
- Study on Apoptosis Induction : A study demonstrated that aniline derivatives could induce apoptosis in leukemia cells through ROS generation and mitochondrial depolarization. The mechanism involved activation of p38 MAPK and suppression of ERK signaling pathways .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of similar compounds against various bacterial strains. The results indicated that modifications in the aniline structure could enhance antibacterial activity, suggesting potential for this compound in treating resistant infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Cyclobutyl Group : Provides unique steric effects that may influence receptor binding.
- Fluorine Substitution : Enhances electronic properties, potentially increasing binding affinity to biological targets.
- Methoxy Group : May improve solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
